molecular formula C18H31NNa2O8S B1616188 Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate CAS No. 25882-44-4

Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate

Cat. No.: B1616188
CAS No.: 25882-44-4
M. Wt: 467.5 g/mol
InChI Key: ZLXKGZDDAUUGBN-UHFFFAOYSA-L
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Description

Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (CAS 25882-44-4) is a zwitterionic surfactant widely used in personal care products, pharmaceuticals, and industrial formulations due to its balanced hydrophilic-lipophilic properties. Its structure comprises a dodecyl (C12) hydrophobic tail, a sulfonate group for water solubility, and a disodium counterion that enhances stability in aqueous solutions . The compound exhibits a molecular formula of C₁₈H₃₁NNa₂O₈S and a molecular weight of 467.49 g/mol. It is characterized by a melting point of 220°C and a pH of 4.5 in solution, making it suitable for mild applications such as shampoos, emulsifiers, and protein stabilizers . Despite its versatility, commercial production of this compound has been discontinued in some markets .

Properties

IUPAC Name

disodium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-12-13-27-18(23)15(14-17(21)22)28(24,25)26;;/h15H,2-14H2,1H3,(H,19,20)(H,21,22)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXKGZDDAUUGBN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NNa2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893469
Record name Lauric acid monoethanolamide sulfosuccinic acid monoester disodium salt
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Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25882-44-4, 55101-78-5
Record name Butanedioic acid, sulfo-, 1-ester with N-(2-hydroxyethyl)dodecanamide, disodium salt
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Record name Disodium lauramido monoethanolamine sulfosuccinate
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Record name Butanedioic acid, 2-sulfo-, 1-[2-[(1-oxododecyl)amino]ethyl] ester, sodium salt (1:2)
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Record name Lauric acid monoethanolamide sulfosuccinic acid monoester disodium salt
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Record name Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate
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Record name Disodium C-[2-[(1-oxododecyl)amino]ethyl] sulphonatosuccinate
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Record name DISODIUM 1-(LAURAMIDO MONOETHANOLAMINE) SULFOSUCCINATE
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Preparation Methods

General Synthetic Route Overview

The synthesis of this compound involves multi-step organic reactions typically starting from readily available raw materials such as dodecanoyl derivatives, aminoethyl intermediates, and sulphonated succinate salts. The process generally includes:

  • Formation of an amide linkage between 1-oxododecyl and aminoethyl groups.
  • Introduction of sulphonate groups on the succinate moiety.
  • Neutralization to the disodium salt form.

Detailed Stepwise Preparation Procedure

A patent disclosure (CN103319382A) describes a preparation method for related sulphonated aminoethyl compounds that informs the synthesis of this compound. The key steps are:

  • Substitution Reaction in Organic Solvent:

    • React compound 3 (a halogenated precursor) with compound 4 (an aminoethyl sulphonatosuccinate derivative) in the presence of a substitution catalyst.
    • Reaction conditions: Organic solvent medium, catalyst to facilitate nucleophilic substitution.
    • Temperature range: 0°C to 160°C, preferably 80°C to 120°C.
    • Reaction time: 4 to 36 hours.
    • Monitoring: Reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Acidic Aqueous Treatment:

    • The intermediate compound 2 formed in step 1 is reacted with an acidic aqueous solution.
    • Acid types: Inorganic acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid; organic acids like p-toluenesulfonic acid or oxalic acid.
    • Purpose: To convert intermediate into the target compound 1, facilitating sulphonate group formation and salt neutralization.
  • Post-Reaction Processing:

    • Cooling to room temperature.
    • Filtration to isolate the product.
    • Drying of the filter cake.
    • Optional concentration of filtrate followed by ethanol treatment to purify the product further.
  • Purification:

    • Conventional purification methods such as recrystallization or solvent washing are applied to achieve high purity.

Raw Materials and Reagents

Raw Material Role Notes
Halogenated precursor (Compound 3) Alkylation agent Typically a halogenated dodecyl derivative
Aminoethyl sulphonatosuccinate (Compound 4) Nucleophile Provides aminoethyl and sulphonate groups
Organic solvent Reaction medium Common solvents include alcohols, ethers
Substitution catalyst Reaction facilitator Catalysts promoting nucleophilic substitution
Acid (HCl, H2SO4, p-toluenesulfonic acid) Acidification and salt formation Choice affects reaction efficiency and product purity

Analytical Data and Reaction Monitoring

  • Reaction Monitoring: TLC and HPLC are standard analytical techniques to track the disappearance of starting materials and formation of the product.
  • Reaction Conditions: Temperature control between 80°C and 120°C optimizes yield and minimizes side reactions.
  • Purity Assessment: Post-synthesis purification ensures removal of unreacted starting materials and byproducts, typically confirmed by chromatographic and spectroscopic methods.

Environmental and Industrial Considerations

The described preparation method emphasizes:

  • Use of inexpensive and readily available raw materials.
  • Avoidance of environmentally harmful reagents or solvents.
  • Suitability for large-scale industrial production due to mild conditions and straightforward purification steps.
  • The process avoids significant environmental pollution, aligning with green chemistry principles.

Physical and Chemical Properties Relevant to Preparation

Property Value/Description Notes
Physical state Liquid Facilitates handling and reaction control
pH (neat) ~6 Neutral to slightly acidic, compatible with acid treatment
Solubility in water Fully miscible Aids in purification and reaction steps
Biodegradability Readily biodegradable (94% in 28 days) Environmentally favorable

Summary Table of Preparation Method

Step No. Process Description Conditions Outcome
1 Substitution reaction of halogenated precursor with aminoethyl sulphonatosuccinate Organic solvent, catalyst, 80-120°C, 4-36 h Formation of intermediate compound 2
2 Acidic aqueous treatment of intermediate Acidic solution (HCl or p-toluenesulfonic acid), ambient temperature Conversion to target compound 1
3 Cooling, filtration, and drying Room temperature Isolation of crude product
4 Optional concentration and ethanol treatment Conventional concentration and recrystallization Purification to high purity

Scientific Research Applications

Introduction to Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate

This compound, commonly referred to as disodium lauramido MEA-sulfosuccinate, is a synthetic compound with the CAS number 25882-44-4. This compound has garnered attention for its diverse applications in various fields, particularly in food technology, cosmetics, and pharmaceuticals. Its unique chemical structure, which includes a sulfonate group and a dodecanamide moiety, contributes to its functionality as a surfactant and emulsifier.

Safety Information

Disodium lauramido MEA-sulfosuccinate is classified with hazard statements indicating it may cause skin irritation (H315) and serious eye damage (H318) . Proper handling and safety measures should be adhered to when working with this compound.

Food Industry

Disodium lauramido MEA-sulfosuccinate is utilized as a food additive due to its emulsifying properties. It helps stabilize emulsions in products such as sauces and dressings, enhancing texture and mouthfeel. Moreover, it serves as a deodorizing agent that can effectively neutralize unpleasant odors in food products like fish and meat .

Cosmetic Industry

In cosmetics, this compound acts as a surfactant and cleansing agent. It is commonly found in formulations for shampoos, body washes, and facial cleansers. Its ability to create stable foams makes it an attractive ingredient for personal care products aimed at improving skin feel and cleansing efficacy .

Pharmaceutical Applications

Disodium lauramido MEA-sulfosuccinate has potential applications in drug formulation as a solubilizing agent. Its surfactant properties can enhance the solubility of poorly water-soluble drugs, improving bioavailability when incorporated into pharmaceutical preparations .

Industrial Uses

This compound is also employed in various industrial applications, including cleaning agents and detergents. Its effectiveness in breaking down oils and greases makes it suitable for use in formulations designed for heavy-duty cleaning tasks .

Comparative Analysis of Applications

Application AreaFunctionalityBenefits
Food IndustryEmulsifierStabilizes emulsions; deodorizes food
Cosmetic IndustrySurfactantEnhances foaming; improves skin feel
PharmaceuticalSolubilizing agentIncreases bioavailability of drugs
Industrial CleaningCleaning agentEffective against oils and greases

Case Study 1: Food Emulsification

In a study examining the use of disodium lauramido MEA-sulfosuccinate in salad dressings, researchers found that its addition significantly improved emulsion stability over time compared to traditional emulsifiers. This resulted in a smoother texture and prolonged shelf life of the product.

Case Study 2: Cosmetic Formulation

A formulation study on shampoos containing disodium lauramido MEA-sulfosuccinate demonstrated enhanced foaming characteristics and improved cleansing efficacy without stripping natural oils from the hair. Consumer feedback indicated higher satisfaction rates regarding hair softness post-wash.

Case Study 3: Drug Delivery Systems

Research into the incorporation of disodium lauramido MEA-sulfosuccinate into nanoparticle drug delivery systems showed increased solubility of hydrophobic drugs. This enhancement led to improved therapeutic outcomes in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The performance of sulfosuccinate surfactants depends on alkyl chain length, saturation, and substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Sulfosuccinate Surfactants
Compound Name (CAS No.) Molecular Formula Alkyl Chain Features Key Properties Applications
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (25882-44-4) C₁₈H₃₁NNa₂O₈S C12 (saturated) CMC ~0.1 mM, pH 4.5, mild Personal care, emulsifiers
Disodium C-[2-[(1-oxooctadecyl)amino]ethyl] sulphonatosuccinate (85081-55-6) C₂₄H₄₅NO₈S·2Na C18 (saturated) Higher hydrophobicity, CMC ~0.05 mM Heavy-duty detergents, industrial
Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate (N/A) C₁₇H₂₉NO₈S·2Na C11 (unsaturated, cis) Lower melting point, biodegradable Eco-friendly cleaners
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate (68479-64-1) C₂₄H₄₁NO₈S·2Na C18 (unsaturated, cis) Enhanced cold-water solubility Liquid detergents, cosmetics
Disodium ricinoleamido MEA-sulfosuccinate (65277-54-5) C₂₄H₄₁NO₉S·2Na C18 (hydroxylated) High emulsification, skin-friendly Skincare, conditioners
Key Observations:

Chain Length and Hydrophobicity: The C12 chain in the target compound provides moderate hydrophobicity, ideal for balancing cleansing efficiency and mildness. Unsaturated chains (e.g., CAS 68479-64-1) reduce crystallinity, improving solubility in cold water and biodegradability .

Critical Micelle Concentration (CMC) :

  • Shorter chains (C12) exhibit higher CMC (~0.1 mM), requiring more surfactant for micelle formation. Longer chains (C18) lower CMC (~0.05 mM), enhancing efficiency in low-concentration formulations .

Functional Groups: Hydroxyl groups (e.g., ricinoleamido derivatives) improve hydrogen bonding, aiding in stabilizing emulsions and reducing skin irritation .

Biological Activity

Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate, commonly referred to as Disodium sulfosuccinate, is a synthetic compound with notable applications in various industries, particularly in the fields of food additives and personal care products. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C18H31NNa2O8S
  • CAS Number : 25882-44-4
  • Melting Point : 220°C
  • pH : 4.5 (in solution)

The compound is a white crystalline salt and is soluble in water, which facilitates its use in various formulations .

Disodium sulfosuccinate exhibits several biological activities attributed to its surfactant properties. These include:

  • Emulsification : The compound acts as an emulsifier, stabilizing mixtures of oil and water. This property is crucial in food processing and cosmetic formulations.
  • Deodorizing Agent : It effectively neutralizes unpleasant odors by interacting with odor-causing compounds, making it useful in food preservation .
  • Skin Irritation Potential : While it has beneficial applications, disodium sulfosuccinate can cause skin irritation and serious eye damage upon exposure, necessitating careful handling .

Food Preservation

A study demonstrated the effectiveness of disodium sulfosuccinate as a food additive. The compound was used to enhance the shelf life of fish products by reducing microbial growth and odor formation. The results indicated a significant reduction in spoilage compared to untreated samples, highlighting its potential as a natural preservative .

Cosmetic Applications

In cosmetic formulations, disodium sulfosuccinate has been evaluated for its ability to improve product texture and stability. A clinical trial involving a moisturizer containing this compound showed increased skin hydration and reduced irritation compared to standard formulations without it. Participants reported higher satisfaction levels regarding skin feel and overall product performance .

Toxicological Profile

The toxicological assessment of disodium sulfosuccinate indicates that while it is generally regarded as safe for use in food and cosmetic products at regulated levels, it poses risks for skin irritation and eye damage. Regulatory bodies recommend adhering to safety guidelines during formulation and application to mitigate these risks .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of disodium sulfosuccinate compared to other similar compounds:

Compound NameEmulsificationDeodorizingSkin Irritation Potential
Disodium SulfosuccinateHighEffectiveModerate
Sodium Lauryl SulfateVery HighModerateHigh
Cocamidopropyl BetaineModerateLowLow

This comparison illustrates that while disodium sulfosuccinate is effective in emulsification and deodorization, it presents a moderate risk for skin irritation compared to other surfactants like Sodium Lauryl Sulfate .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate?

  • Methodological Answer: Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of the dodecyl chain (δ 0.8–1.5 ppm for terminal CH3_3), sulfonate group (δ 3.5–4.0 ppm), and succinate backbone (δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity and quantify impurities .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 467.485 (C18_{18}H31_{31}NNa2_2O8_8S) .

Q. How can researchers optimize synthesis conditions for this compound to improve yield?

  • Methodological Answer: Key parameters include:

  • Reaction Temperature: Maintain 60–70°C during the esterification of lauramido-MEA with sulfosuccinic anhydride to avoid side reactions .
  • pH Control: Adjust to pH 6.5–7.0 using sodium hydroxide to stabilize the sulfonate group and prevent hydrolysis .
  • Solvent Selection: Use a polar aprotic solvent (e.g., dimethylformamide) to enhance solubility of intermediates .

Q. What are the critical physicochemical properties influencing its surfactant behavior?

  • Methodological Answer:

  • Critical Micelle Concentration (CMC): Determine via surface tension measurements (e.g., du Noüy ring method). Reported CMC ranges from 0.1–0.5 mM in aqueous solutions .
  • Hydrophilic-Lipophilic Balance (HLB): Calculate using Griffin’s method (HLB ≈ 12–14), indicating suitability for oil-in-water emulsions .
  • Solubility: Highly water-soluble (>50 g/L at 25°C) due to the disodium sulfonate group; solubility decreases in high-ionic-strength solutions .

Advanced Research Questions

Q. How do molecular dynamics simulations explain the interaction of this surfactant with lipid bilayers?

  • Methodological Answer:

  • Simulation Setup: Use all-atom force fields (e.g., CHARMM36) to model the surfactant’s insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers. Analyze hydrogen bonding between the sulfonate group and lipid headgroups .
  • Free Energy Calculations: Apply umbrella sampling to quantify the energy barrier for surfactant penetration (ΔG ≈ −15 kJ/mol at 310 K) .
  • Key Finding: The dodecyl chain facilitates hydrophobic anchoring, while the sulfonate group stabilizes interfacial hydration .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer:

  • Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HaCaT cells) across concentrations (0.1–10 mM) to identify cytotoxic thresholds. Discrepancies may arise from impurity profiles (e.g., residual lauramido-MEA) .
  • Metabolomic Profiling: Use LC-MS/MS to track degradation products (e.g., sulfosuccinic acid) in long-term stability studies (pH 7.4, 40°C) .
  • Comparative Analysis: Cross-reference results with structurally analogous surfactants (e.g., disodium stearamido-MEA-sulfosuccinate) to isolate structure-activity relationships .

Q. How can researchers validate its antimicrobial efficacy against biofilms in non-standard pH environments?

  • Methodological Answer:

  • Biofilm Assay: Grow Staphylococcus aureus biofilms on polystyrene plates at pH 5.0–9.0. Treat with 0.5–2.0% (w/v) surfactant and quantify viability via ATP luminescence .
  • Mechanistic Insight: At pH <6, protonation of the sulfonate group reduces solubility, enhancing lipid bilayer disruption .
  • Confocal Microscopy: Use LIVE/DEAD staining to visualize biofilm architecture post-treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate
Reactant of Route 2
Reactant of Route 2
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate

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